3-(Cyclohexylmethoxy)piperidine
Overview
Description
3-(Cyclohexylmethoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a cyclohexylmethoxy group to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)piperidine typically involves the reaction of piperidine with cyclohexylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and cyclohexylmethanol as an electrophile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or rhodium complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
3-(Cyclohexylmethoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the cyclohexylmethoxy group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone functional group at the fourth position.
Uniqueness
3-(Cyclohexylmethoxy)piperidine is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This modification enhances its lipophilicity, making it more suitable for crossing biological membranes and potentially increasing its bioavailability in medicinal applications.
Properties
IUPAC Name |
3-(cyclohexylmethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHYPFOYMHZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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